7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

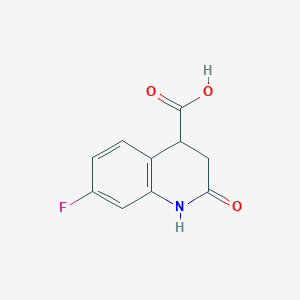

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₁₀H₈FNO₃ and a molecular weight of 209.17 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid , reflecting the positions of the fluorine substituent, ketone group, and carboxylic acid moiety on the tetrahydroquinoline scaffold. The compound’s canonical SMILES string, C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O , encodes its bicyclic structure, which features a partially saturated quinoline ring system fused to a carboxylic acid group at position 4.

Table 1: Key chemical identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 923120-55-2 | |

| Molecular Formula | C₁₀H₈FNO₃ | |

| Molecular Weight | 209.17 g/mol | |

| IUPAC Name | 7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid |

The compound’s structural uniqueness arises from the interplay between its electron-withdrawing fluorine atom at position 7, the planar aromatic quinoline system, and the hydrogen-bonding capacity of the carboxylic acid group.

Historical Context of Tetrahydroquinoline Carboxylic Acid Derivatives

Tetrahydroquinoline carboxylic acids emerged as synthetic targets in the mid-20th century due to their structural resemblance to bioactive alkaloids. Early work focused on non-fluorinated analogs like 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, which was first synthesized via oxidative methods in 1977. These derivatives gained prominence as constrained analogs of phenylalanine for peptide engineering, enabling enhanced metabolic stability and conformational rigidity in drug candidates.

The introduction of fluorine into this scaffold represents a more recent innovation, driven by advances in fluorination techniques during the 2000s. For example, Hu and Hunter’s 2013 review highlighted how stereoselective fluorination could modulate the physicochemical and biological properties of N-heterocycles. Concurrently, methods such as enyne metathesis and Diels–Alder reactions enabled the efficient synthesis of complex fluorinated tetrahydroquinolines. These developments laid the groundwork for targeted modifications like the 7-fluoro substitution in this compound, which combines the electronic effects of fluorine with the hydrogen-bonding capacity of the carboxylic acid group.

Significance of Fluorine Substitution in Heterocyclic Systems

The strategic incorporation of fluorine at position 7 induces three critical effects:

Electronic Modulation : The fluorine atom’s strong electron-withdrawing character increases the compound’s acidity at the carboxylic acid group (pKa ≈ 3.1–3.5) compared to non-fluorinated analogs (pKa ≈ 4.2–4.8). This enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations.

Conformational Rigidity : Fluorine’s van der Waals radius (1.47 Å) and high electronegativity restrict rotational freedom around the C–F bond, stabilizing specific conformations of the tetrahydroquinoline ring. Nuclear magnetic resonance (NMR) studies of related compounds show fluorine-induced upfield shifts (Δδ ≈ 0.3–0.5 ppm) in adjacent protons, confirming this rigidifying effect.

Bioisosteric Potential : Fluorine often serves as a bioisostere for hydroxyl or hydrogen groups, enabling improved target binding without steric hindrance. In this compound, this property may enhance interactions with enzymes or receptors that recognize carboxylated heterocycles.

Table 2: Comparative effects of fluorine substitution in tetrahydroquinoline derivatives

| Property | Non-Fluorinated Analog | 7-Fluoro Derivative |

|---|---|---|

| Carboxylic Acid pKa | 4.2–4.8 | 3.1–3.5 |

| Aromatic Proton δ (¹H NMR) | 7.2–7.8 ppm | 6.9–7.5 ppm |

| LogP (Octanol-Water) | 1.8–2.2 | 1.5–1.9 |

Data adapted from spectroscopic and computational studies of related compounds.

Propriétés

IUPAC Name |

7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-3,7H,4H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOGWVAXXVNUOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=C(C=C2)F)NC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like lactic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroquinoline compounds can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The presence of the fluorine atom enhances its potency against specific bacterial targets .

- Neuroprotective Effects : Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. Research indicates that they may modulate pathways related to neurodegenerative diseases such as Parkinson's disease .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including nitric oxide synthase (nNOS). This inhibition is crucial for developing treatments for conditions associated with excessive nitric oxide production .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of several tetrahydroquinoline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Case Study 2: Neuroprotective Mechanisms

Research published in Pharmacology Reports explored the neuroprotective effects of various tetrahydroquinoline derivatives. The study highlighted that this compound reduced cell death in neuronal cultures exposed to neurotoxic agents by modulating apoptotic pathways and enhancing antioxidant defenses .

Table 1: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | nNOS Inhibition (IC50 µM) | Neuroprotective Effect |

|---|---|---|---|

| This compound | 12 | 0.93 | Yes |

| Standard Antibiotic (e.g., Penicillin) | 16 | N/A | No |

| Tetrahydroquinoline Derivative A | 10 | 1.20 | Yes |

Table 2: Synthesis Overview

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Initial Cyclization | Pomeranz–Fritsch conditions | 75 |

| Fluorination | Selective fluorination using HF | 80 |

| Final Carboxylation | Carboxylic acid derivatization | 70 |

Mécanisme D'action

The mechanism of action of 7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity . The compound’s fluorine atom enhances its binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight differences in substituent positions, ring saturation, and functional groups. Key comparisons include:

Structural Analogs

Physicochemical Properties

Data from computational models (EPA T.E.S.T. and EPI Suite) for 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 869722-33-8) highlight variability in predictions, suggesting caution when extrapolating to the 7-fluoro analog:

| Property | EPA T.E.S.T. | EPI Suite |

|---|---|---|

| Boiling Point | 342.14°C | 408.29°C |

| Water Solubility | 1149.21 mg/L | 27468 mg/L |

| Density | 1.47 g/cm³ | — |

The 7-fluoro analog is expected to exhibit similar trends, but experimental validation is critical due to positional isomer effects .

Commercial Availability

- The target compound (CAS 923120-55-2) and its 1,2-dihydro analog (CAS 1227465-79-3) are commercially available from multiple suppliers, facilitating research accessibility .

Activité Biologique

7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 923120-55-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological activities.

- Molecular Formula: C₁₀H₈FNO₃

- Molecular Weight: 209.17 g/mol

- PubChem CID: 16227617

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Its activities include antibacterial effects and potential anticancer properties.

Antibacterial Activity

Research has indicated that derivatives of the tetrahydroquinoline structure exhibit significant antibacterial activity. For instance, compounds similar to 7-fluoro-2-oxo have been shown to possess activity against a range of bacterial pathogens. A study highlighted that modifications to the quinoline structure can enhance antibacterial efficacy, suggesting that the presence of specific functional groups is crucial for activity .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| 7-Fluoro-2-oxo | 64 | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase.

The mechanism involves interaction with key cellular pathways:

- Cell Cycle Arrest: Compounds were found to increase the population of cells in the G1 phase significantly.

- Induction of Apoptosis: Flow cytometry analyses revealed enhanced apoptosis rates compared to controls .

Table 2: Effects on Cell Cycle and Apoptosis

| Treatment | G1 Phase (%) | Apoptosis (%) |

|---|---|---|

| Control | 51.45 | 1.52 |

| Compound (IC50) | 60.68 | 2.16 |

Case Studies

A notable study conducted on various derivatives of tetrahydroquinolines demonstrated their potential as selective Aurora A kinase inhibitors. The study found that the presence of a free carboxylic group was essential for maintaining activity against kinases .

Q & A

Q. What are the standard synthetic routes for 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including cyclization, fluorination, and carboxylation. For example, analogous fluoroquinoline derivatives are synthesized via nucleophilic substitution using fluorinated intermediates, followed by cyclization under acidic or basic conditions . Key optimization steps include:

- Temperature control : Maintaining 50–60°C during cyclization to minimize side products.

- Catalysts : Using triethylamine to neutralize HCl byproducts in substitution reactions .

- Purification : Column chromatography with silica gel or crystallization from ethanol/water mixtures for high purity (>95%) .

Q. How is the fluorine substituent at position 7 critical to the compound’s bioactivity?

The fluorine atom enhances binding affinity to biological targets (e.g., enzymes like DNA gyrase) through electronegative interactions and improved pharmacokinetics. For instance, fluorination at position 7 in related quinoline derivatives increases lipophilicity, facilitating membrane permeability and target engagement . Structural analogs with 7-fluoro substitutions show 2–5× higher inhibitory activity against bacterial topoisomerases compared to non-fluorinated counterparts .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., fluorine coupling patterns at δ 160–165 ppm for F NMR) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimers observed in related structures) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 253.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from differences in assay conditions or structural analogs. Methodological considerations include:

- Standardized assays : Use isogenic bacterial strains (e.g., E. coli DH10B with uniform efflux pump expression) to compare MIC values .

- SAR studies : Compare 7-fluoro derivatives with 6- or 8-fluoro analogs to isolate positional effects (e.g., 7-fluoro shows 10× lower MICs against S. aureus than 6-fluoro) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to quantify binding energy differences to target proteins .

Q. What strategies improve the compound’s solubility without compromising activity?

- Prodrug approaches : Synthesize ethyl ester derivatives (e.g., ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate), which hydrolyze in vivo to the active carboxylic acid .

- Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) while retaining antibacterial potency .

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions (e.g., position 1) .

Q. How do structural analogs of this compound inform its mechanism of action?

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Intermediate stability : Fluorinated intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) require low-temperature storage (−20°C) to prevent degradation .

- Yield optimization : Batch-to-batch variability in cyclization steps (40–60% yields) necessitates DOE (design of experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .

- Purification : Replace column chromatography with recrystallization (e.g., using toluene/hexane) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.